molecular formula C10H19NO2 B14787347 (S)-2-amino-2-methylnon-8-enoic acid

(S)-2-amino-2-methylnon-8-enoic acid

Cat. No.: B14787347
M. Wt: 185.26 g/mol
InChI Key: DRHBBJMAJLZSRN-JTQLQIEISA-N
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Description

(S)-2-amino-2-methylnon-8-enoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2), a carboxyl group (-COOH), and a unique side chain that includes a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-amino-2-methylnon-8-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as alkenes and amines.

    Formation of the Double Bond: The double bond in the side chain is introduced through reactions such as dehydrohalogenation or elimination reactions.

    Chirality Induction: The (S)-configuration is induced using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-amino-2-methylnon-8-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the double bond into a single bond, yielding saturated derivatives.

    Substitution: The amino group can participate in substitution reactions with electrophiles, resulting in the formation of substituted amino acids.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Oxo derivatives

    Reduction: Saturated amino acids

    Substitution: Substituted amino acids

Scientific Research Applications

(S)-2-amino-2-methylnon-8-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its role in protein synthesis and its potential as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-amino-2-methylnon-8-enoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity and function.

    Pathways Involved: It can participate in metabolic pathways, affecting processes such as protein synthesis, signal transduction, and cellular regulation.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-amino-2-methylbutanoic acid: Similar structure but with a shorter side chain.

    (S)-2-amino-2-methylhexanoic acid: Similar structure but with a different side chain length.

    (S)-2-amino-2-methylheptanoic acid: Similar structure but with a different side chain length.

Uniqueness

(S)-2-amino-2-methylnon-8-enoic acid is unique due to its specific side chain length and the presence of a double bond, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

(2S)-2-amino-2-methylnon-8-enoic acid

InChI

InChI=1S/C10H19NO2/c1-3-4-5-6-7-8-10(2,11)9(12)13/h3H,1,4-8,11H2,2H3,(H,12,13)/t10-/m0/s1

InChI Key

DRHBBJMAJLZSRN-JTQLQIEISA-N

Isomeric SMILES

C[C@](CCCCCC=C)(C(=O)O)N

Canonical SMILES

CC(CCCCCC=C)(C(=O)O)N

Origin of Product

United States

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